Di-n-octyltin

Übersicht

Beschreibung

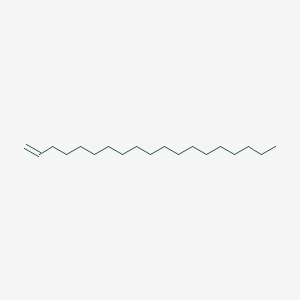

Di-n-octyltin Oxide is a chemical compound with the molecular formula C16H34OSn and a molecular weight of 361.16 . It is a solid substance at 20℃ .

Synthesis Analysis

Di-n-octyltin Oxide can be produced by hydrolyzing di-n-octyltin dihalide with aqueous alkali in the presence of a hydrocarbon solvent . This process forms di-n-octyltin oxide in a reaction mixture, which is maintained at a temperature between 60°C and 100°C during the hydrolysis .Molecular Structure Analysis

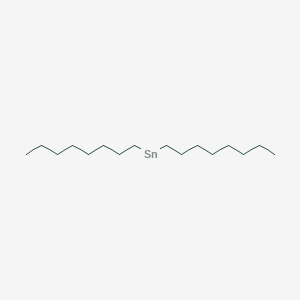

Di-n-octyltin compounds share the characteristic element of a central tin atom carrying one to four octyl groups . As tin is capable of forming four direct bonds to other groups or elements, said octyl groups are typically supplemented by either chloride or oxygen .Chemical Reactions Analysis

Octyltin compounds are used as intermediates in the production of polymer stabilizers (PVC heat stabilizers), as reagents in organic synthesis, as well as catalysts in esterification, trans-esterification, and as curing agents for urethanes and silicones .Physical And Chemical Properties Analysis

Di-n-octyltin compounds are solid (powder) or liquid, and their color varies from white or clear to brown . They are difficult to ignite, almost insoluble in natural water, and substantially non-volatile .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Mutagenicity : Di-n-octyltin dichloride (DOTC) has been studied for its interaction with DNA and its potential genotoxic effects. While it did not induce mutagenesis in some assays, it showed mutagenic effects in V79 Chinese hamster cells, highlighting the need for further research on its long-term toxicity, particularly its carcinogenic potential (Westendorf & Marquardt, 1986).

Acute Toxicity Studies : Research on white mice revealed the acute toxic effects of various di-n-octyltin compounds, demonstrating signs of acute intoxication and histological changes in organs like liver and kidney (Pelikan, Černý & Polster, 1970).

Electrochemical Behavior : Di-n-octyltin dithioglycolate's electrochemical behavior was analyzed, revealing insights into its oxidation and reduction processes. This research is significant for the development of methods to detect these compounds at very low levels (Fleet & Fouzder, 1975).

Lack of Covalent Binding to DNA : Studies showed that di-n-octyltin dichloride does not bind covalently to DNA in vivo or in vitro, indicating no direct genotoxic activity via DNA binding (Sagelsdorff et al., 1990).

Cytotoxic Activity Against Tumor Cells : Certain diorganotin(IV) compounds, including di-n-octyltin derivatives, have been tested for cytotoxic activity against human tumor cell lines, showing varying levels of effectiveness (Gielen & Willem, 1992).

Suppression of Immune System : Di-n-octyltin dichloride has been found to suppress thymus-dependent immunity in rats, indicating its potential impact on the immune system (Seinen et al., 1977).

Developmental Toxicity in Mice : Research on the developmental toxicity of octyltin stabilizers in mice revealed that these compounds are embryo-fetotoxic and can induce developmental effects (Faqi, Schweinfurth & Chahoud, 2001).

Migration from PVC in Food Packaging : A review on the migration of di-n-octyltin compounds used as stabilizers in poly(vinyl chloride) (PVC) for food packaging highlighted concerns regarding their migration into food and food simulants (Senich, 1982).

Safety and Hazards

Di-n-octyltin compounds are harmful or toxic when swallowed, depending on their nature . They also cause skin irritation or allergic reactions, as well as severe damage to the eyes . They should be avoided by pregnant women or those who want to become pregnant due to their potential to affect fertility or cause damage to the fetus . In addition, some compounds are suspected of causing genetic defects or cancer .

Eigenschaften

IUPAC Name |

dioctyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.Sn/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQSXVKHVMGQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn]CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017140 | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-n-octyltin | |

CAS RN |

15231-44-4, 94410-05-6 | |

| Record name | Dioctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin(2 ), dioctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094410056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

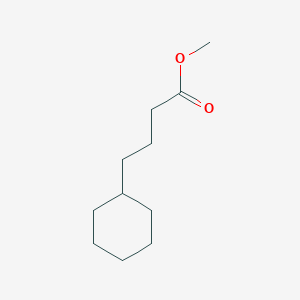

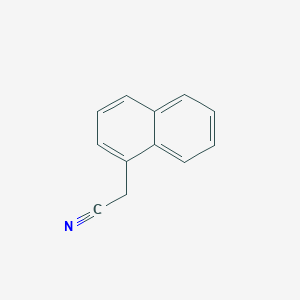

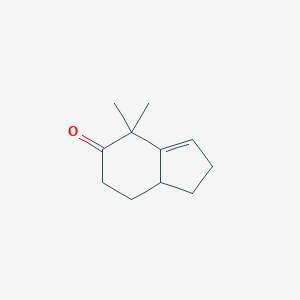

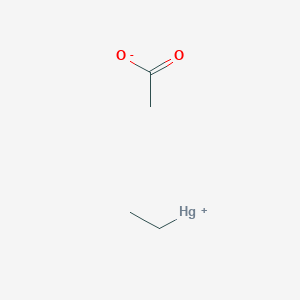

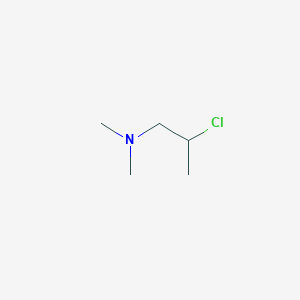

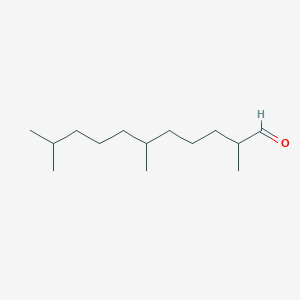

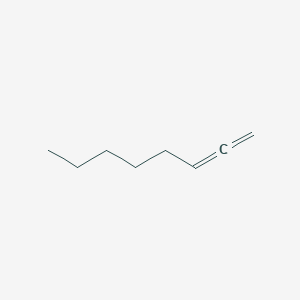

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

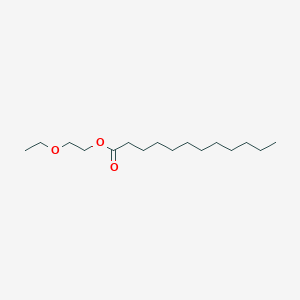

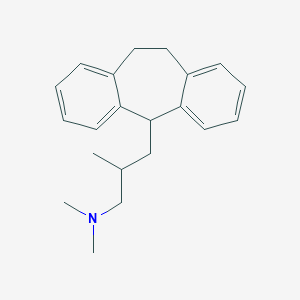

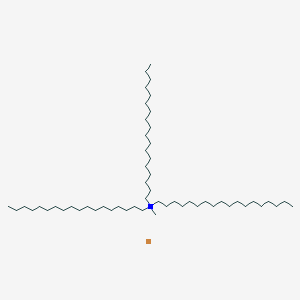

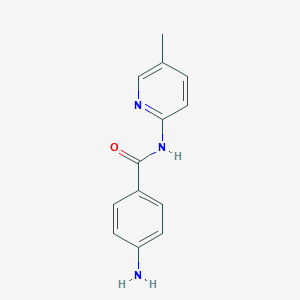

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)